methyl 6-(1H-pyrazol-1-yl)nicotinate
Overview
Description
“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of “Methyl 6-(1H-pyrazol-1-yl)nicotinate” involves the reaction of pyrazole with sodium hydride in dimethyl sulfoxide at 0 - 20℃ for 1 hour. This is followed by the addition of Methyl 6-chloronicotinate to the reaction mixture and agitation for 6 hours .Molecular Structure Analysis
The InChI code for “Methyl 6-(1H-pyrazol-1-yl)nicotinate” is 1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 . The InChI Key is ZNCLEEDBRQOXRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a solid at room temperature . The compound is soluble, with a solubility of 1.69 mg/ml or 0.0083 mol/l .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Synthesis of Bioactive Chemicals
- Pyrazole, which is a part of “methyl 6-(1H-pyrazol-1-yl)nicotinate”, is often used as a scaffold in the synthesis of bioactive chemicals .
- The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
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Growth Inhibition in PC-3 Cells
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Chemical Synthesis
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Pharmacological Research
- Pyrazole derivatives, which include “methyl 6-(1H-pyrazol-1-yl)nicotinate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 6-pyrazol-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCLEEDBRQOXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395801 | |
Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(1H-pyrazol-1-yl)nicotinate | |
CAS RN |
321533-62-4 | |
Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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